molecular formula C7H8N2O3 B1297471 1,3-Dimethyluracil-5-carboxaldehyde CAS No. 4869-46-9

1,3-Dimethyluracil-5-carboxaldehyde

Cat. No.: B1297471
CAS No.: 4869-46-9
M. Wt: 168.15 g/mol
InChI Key: KGJFRZOATIXYPW-UHFFFAOYSA-N
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Preparation Methods

1,3-Dimethyluracil-5-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-dimethyluracil with formylating agents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

1,3-Dimethyluracil-5-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1,3-Dimethyluracil-5-carboxaldehyde has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFRZOATIXYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197582
Record name 1,3-Dimethyl-5-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4869-46-9
Record name 1,3-Dimethyl-5-formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-5-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of 400mg of 5-formyluracil (2.8 mM) in DMF (10 mL) at room temperature was added sodium hydride (280 mg, 7 mM, 60% in oil). After stirring for 30 min., MeI (1.013 g, 7.2 mM) was added. When the turbid reaction mixture became a homogeneous yellow solution tlc revealed the absence of starting uracil. The reaction mixture was treated with MeOH and water, concentrated on the rotovap and the residue partitioned between MeOH and hexane. The MeOH fraction was concentrated and the residue partitioned between chloroform and water. The organic phase dried (MgSO4), filtered and concentrated to give 420 mg (89% yield) of 1,3-dimethyl-5-formyluracil as an off-white waxy solid. 1H-NMR (DMSO-d6), δ=9.82 (s, 1H), 8.52 (s, 1H), 3.43 (s, 3H), 3.2 (s, 3H). LC/MS; rt=0.34 mins. m/z=169, [M+H]+.
Quantity
400 mg
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reactant
Reaction Step One
Quantity
280 mg
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reactant
Reaction Step One
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Quantity
10 mL
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reactant
Reaction Step One
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Quantity
1.013 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 1,3-Dimethyluracil-5-carboxaldehyde in the synthesis of pyrido[2,3-d]pyrimidines?

A1: this compound acts as an electrophile in condensation reactions with active methylene compounds. This characteristic is highlighted in a study by [] where it was reacted with various active methylene compounds to synthesize pyrido[2,3-d]pyrimidine derivatives. This suggests that the aldehyde group at the 5-position of the uracil ring plays a crucial role in its reactivity towards nucleophilic attack by the carbanion formed from the active methylene compounds.

Q2: How does the reactivity of 6-amino-1,3-dimethyluracil differ from this compound in the synthesis of pyrido[2,3-d]pyrimidines?

A2: While both compounds can be utilized to synthesize pyrido[2,3-d]pyrimidines, their reaction pathways differ. [] demonstrates that 6-amino-1,3-dimethyluracil participates in a three-component heteroannulation reaction involving formaldehyde and active methylene compounds. The in-situ generated methylene derivative from formaldehyde and the active methylene compound acts as an activated alkene, undergoing Michael addition with the 6-amino-1,3-dimethyluracil. This is followed by a cyclization step to yield the pyrido[2,3-d]pyrimidine derivative. In contrast, this compound directly condenses with active methylene compounds, indicating a different reactivity profile compared to 6-amino-1,3-dimethyluracil [].

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